2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-YL)carbonylmethyl-
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Overview
Description
2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- is an organic compound that belongs to the class of benzothiazolinones. This compound is characterized by the presence of a benzothiazolinone core, a chloro substituent at the 5-position, and a piperazine moiety at the 3-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- typically involves the reaction of 5-chloro-2-benzothiazolinone with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the amide bond between the benzothiazolinone and piperazine moieties .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The chloro substituent at the 5-position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of industrial products, such as preservatives and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their cellular processes. It may act by disrupting the cell membrane integrity or inhibiting key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: A related compound with similar antimicrobial properties.
Methylisothiazolinone: Another isothiazolinone derivative used as a preservative.
Octylisothiazolinone: Known for its antifungal activity.
Uniqueness
2-Benzothiazolinone, 5-chloro-3-(4-methylpiperazin-1-yl)carbonylmethyl- is unique due to its specific structural features, such as the presence of the piperazine moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
33354-22-2 |
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Molecular Formula |
C14H16ClN3O2S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-4-6-17(7-5-16)13(19)9-18-11-8-10(15)2-3-12(11)21-14(18)20/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
YODVPSXHHYUKSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Origin of Product |
United States |
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